2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14-11-16(3)21(12-15(14)2)27(24,25)22-13-19(23)17-6-8-18(9-7-17)20-5-4-10-26-20/h4-12,19,22-23H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFONJIWQRITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Deconstruction
The target molecule can be dissected into three primary fragments:
- Fragment A : 4-(Furan-2-yl)phenyl group.
- Fragment B : 2-Hydroxyethane-1-sulfonamido backbone.
- Fragment C : 2,4,5-Trimethylphenyl substituent.
Retrosynthetically, the sulfonamido linkage suggests a convergent approach where Fragments A and C are coupled to a central sulfonamide intermediate. The hydroxy group at the ethane C2 position implies either a late-stage oxidation or a pre-functionalized building block.
Synthesis of 4-(Furan-2-yl)phenyl Derivatives
Suzuki-Miyaura Cross-Coupling for Aryl-Furan Bond Formation
The furan-2-ylphenyl moiety is typically synthesized via palladium-catalyzed cross-coupling between a boronic ester and a halogenated aromatic precursor. For example:
Procedure :
- Substrate Preparation : 4-Bromophenylboronic acid pinacol ester (1.2 eq) and 2-bromofuran (1.0 eq) are dissolved in degassed toluene/ethanol (3:1).
- Catalytic System : Tetrakis(triphenylphosphine)palladium(0) (3 mol%) and aqueous potassium carbonate (2.0 eq) are added under nitrogen.
- Reaction Conditions : Reflux at 95°C for 12 hours.
- Workup : Extraction with ethyl acetate, silica gel chromatography (hexane:ethyl acetate = 4:1).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3 | K2CO3 | Toluene/EtOH | 95 | 85 |
| 5 | KOAc | Dioxane | 100 | 77 |
| 2 | Na2CO3 | DME/H2O | 90 | 68 |
Key challenges include furan heterocycle stability under basic conditions, necessitating milder bases like potassium carbonate.
Construction of the Sulfonamido Backbone
Sulfonylation of Primary Amines
The ethane-1-sulfonamido group is introduced via reaction of a secondary amine with sulfonyl chloride:
Procedure :
- Amine Preparation : 5-(2,4,5-Trimethylphenyl)ethylamine (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (2.5 eq).
- Sulfonyl Chloride Addition : Ethanesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
- Reaction Conditions : Stir at room temperature for 6 hours.
- Workup : Quench with water, extract with DCM, dry over MgSO4.
Table 2: Sulfonylation Reaction Variants
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethylamine | Ethanesulfonyl | Et3N | DCM | 78 |
| Benzylamine | Tosyl chloride | Pyridine | THF | 82 |
Steric hindrance from the 2,4,5-trimethylphenyl group necessitates prolonged reaction times (≥8 hours) for complete conversion.
Hydroxylation at the Ethane C2 Position
Epoxide Ring-Opening Strategy
The 2-hydroxy group is introduced via epoxidation followed by acid-catalyzed ring-opening:
Procedure :
- Epoxidation : Treat 2-vinylsulfonamido intermediate with m-CPBA (1.5 eq) in DCM at 0°C for 2 hours.
- Ring-Opening : Add H2O/H2SO4 (1:1) and stir at 50°C for 4 hours.
- Workup : Neutralize with NaHCO3, extract with ethyl acetate.
Table 3: Hydroxylation Efficiency Across Catalysts
| Oxidizing Agent | Acid Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | H2SO4 | 50 | 70 |
| VO(acac)2 | HCl | 60 | 62 |
Epoxide intermediates are sensitive to over-oxidation, requiring strict temperature control.
Final Assembly and Characterization
Convergent Coupling of Fragments
The fully functionalized sulfonamido backbone is coupled with the furan-containing aryl group via Ullmann or Buchwald-Hartwig amination:
Procedure :
- Substrates : 2-Hydroxy-5-(2,4,5-trimethylphenyl)ethane-1-sulfonamide (1.0 eq) and 4-(furan-2-yl)phenyl bromide (1.1 eq).
- Catalytic System : CuI (10 mol%), L-proline (20 mol%), Cs2CO3 (2.0 eq) in DMF.
- Reaction Conditions : 110°C for 24 hours under nitrogen.
- Workup : Precipitation in ice-water, recrystallization from ethanol.
Table 4: Coupling Reaction Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| CuI | L-Proline | Cs2CO3 | DMF | 60 |
| Pd(OAc)2 | Xantphos | K3PO4 | Toluene | 55 |
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity with tR = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar furan and sulfonamide structures exhibit significant anticancer properties. For instance, studies have shown that modifications to the furan moiety can enhance the potency against cancer cell lines.
- Case Study : A derivative of this compound demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating strong antiproliferative effects.
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Case Study : In vitro studies revealed that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing potential as an antibacterial agent.
Biological Research Applications
Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This property makes it valuable in studying enzyme kinetics and developing enzyme inhibitors.
- Case Study : A study on similar compounds showed effective inhibition of carbonic anhydrase with IC50 values significantly lower than standard inhibitors.
Antioxidant Activity : Compounds containing furan rings have been reported to possess antioxidant properties, which can mitigate oxidative stress-related diseases.
- Case Study : A furan derivative was shown to scavenge free radicals effectively in cellular assays, suggesting its potential use in neuroprotective therapies.
Material Science Applications
The unique structural features of this compound allow for its incorporation into polymer matrices or nanomaterials for enhanced properties.
- Nanocomposites : Research has indicated that incorporating this compound into polymer blends can improve mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The furan and phenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Sulfonamido Group
| Substituent | Methyl Positions | Symmetry | Solubility (Predicted) |
|---|---|---|---|
| S-(2,4,5-trimethylphenyl) | 2,4,5 | Low | Moderate |
| Mts (2,4,6-trimethylphenyl) | 2,4,6 | High | Low |
Table 2: Heteroaryl Group Comparison
| Group | Heteroatom | logP (Estimated) | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Furan-2-yl | Oxygen | 1.8 | High |
| Thiophene-2-yl | Sulfur | 2.5 | Moderate |
| Phenyl | None | 2.1 | Low |
Research Findings
- Steric Effects : The 2,4,5-trimethylphenyl group’s asymmetry may allow better accommodation in enzyme active sites compared to symmetric analogs like Mts .
- Hydroxy Group Impact : While enhancing target affinity, the hydroxyl group necessitates structural optimization to balance solubility and metabolic stability.
- Furan Contribution: The furan ring’s oxygen atom facilitates dipole-dipole interactions, a feature absent in non-heteroaryl analogs.
Biological Activity
The compound 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
- Molecular Formula: C20H24N2O4S
- Molecular Weight: 396.48 g/mol
This compound features a furan ring and a sulfonamide group, which are known to contribute to various biological activities.
Pharmacological Properties
-
Antimicrobial Activity
- Several studies have indicated that sulfonamides exhibit antimicrobial properties. The presence of the furan moiety in this compound may enhance its ability to inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.
- Case Study: A study on related compounds demonstrated that modifications in the aromatic system can significantly affect antimicrobial potency. The incorporation of electron-donating groups often increases activity against Gram-positive bacteria, while electron-withdrawing groups tend to enhance activity against Gram-negative strains .
-
Antioxidant Properties
- The hydroxyl group in the compound is likely responsible for its antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively.
- Research Findings: In vitro assays have demonstrated that sulfonamide derivatives can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
-
Anti-inflammatory Effects
- Sulfonamides are also known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by similar compounds has been documented, leading to reduced production of pro-inflammatory mediators.
- Case Study: A related sulfonamide showed significant reduction in edema and inflammatory cytokines in animal models, indicating potential therapeutic effects for inflammatory diseases .
The biological activity of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Antioxidant Mechanism: The hydroxyl group can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Modulation of Inflammatory Pathways: By inhibiting COX enzymes, this compound may reduce the synthesis of prostaglandins involved in inflammation.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
